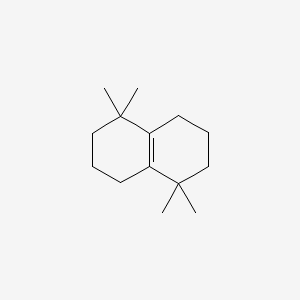
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is a synthetic ketone fragrance compound, also known by various commercial names such as Iso E Super, Iso Gamma Super, and others . It is widely used in the fragrance industry due to its woody, slightly ambergris odor, reminiscent of clean human skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is produced commercially through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst such as aluminum chloride ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct .
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The use of aluminum chloride as a catalyst and phosphoric acid for cyclization are standard practices in the industry .
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a fragrance in various biological products.
Medicine: Investigated for its potential therapeutic properties and its use in medicinal chemistry.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene involves its interaction with olfactory receptors in the human nose. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris odor . The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signal transduction mechanism .
Comparison with Similar Compounds
Similar Compounds
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the degree of hydrogenation.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a similar tetramethyl structure but different functional groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl): Similar in structure but with different substituents.
Uniqueness
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is unique due to its specific odor profile and its widespread use in the fragrance industry. Its ability to provide a long-lasting woody and ambergris scent makes it a valuable ingredient in various consumer products .
Properties
CAS No. |
56239-59-9 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
4,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C14H24/c1-13(2)9-5-8-12-11(13)7-6-10-14(12,3)4/h5-10H2,1-4H3 |
InChI Key |
DMUCYUBVMPOSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1CCCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
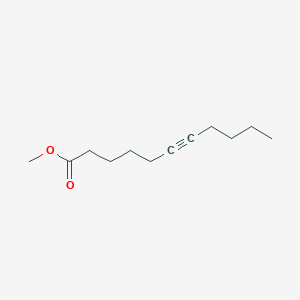
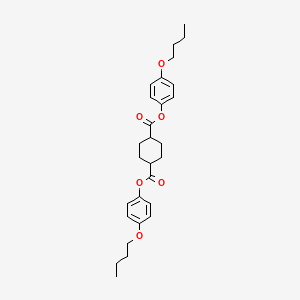

![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
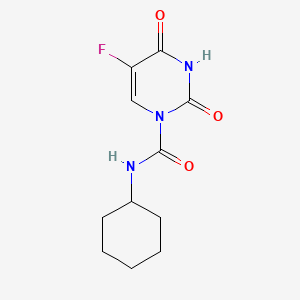
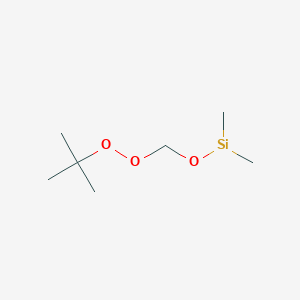
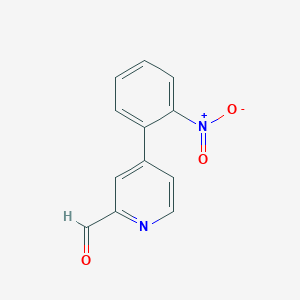
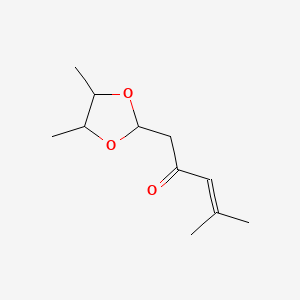
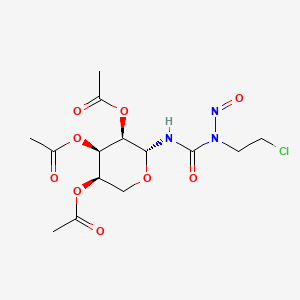
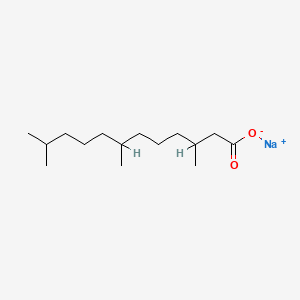
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
